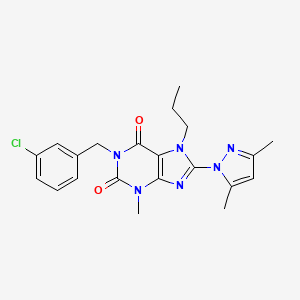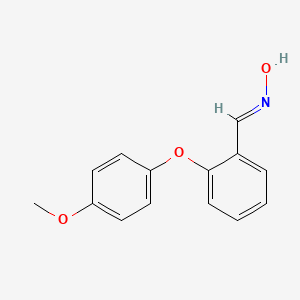
2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystallography
Research has focused on the synthesis and crystallographic study of oxime ether derivatives, including compounds similar to 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime. These studies provide insights into the molecular structures and electronic properties of these compounds. For instance, Dey et al. (2017) synthesized three oxime ether derivatives and analyzed their molecular geometries and intermolecular interactions, contributing to the understanding of their structural and electronic characteristics (Dey, Praveena, Pal, & Mukherjee, 2017).
Catalytic Applications
In catalysis, the role of oxime compounds in reactions is notable. Jiang et al. (2014) developed a benzylic C(sp3)–H oxyfunctionalization method that underscores the potential applications of similar oxime compounds in pharmaceutical and practical applications (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).
Lignin Model Studies
The behavior of oxime compounds in the acidolysis of lignin is another area of research. Yokoyama and Matsumoto (2010) explored the reaction mechanism of a lignin model compound related to this compound, which provides insights into the degradation and utilization of lignin (Yokoyama & Matsumoto, 2010).
Antimicrobial Research
Antibacterial properties of oxime derivatives have been studied as well. Behrami and Dobroshi (2019) synthesized new derivatives and evaluated their antibacterial activities, indicating the potential of oxime compounds in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Photoreactivity in Pulp Bleaching
The photoreactivity of lignin model compounds, including oxime derivatives, is relevant in the bleaching of chemical pulps. Ruggiero, Machado, Castellan, and Grelier (1997) investigated the irradiation of a lignin model compound, shedding light on the potential application of oxime compounds in industrial processes (Ruggiero, Machado, Castellan, & Grelier, 1997).
Propriétés
IUPAC Name |
(NE)-N-[[2-(4-methoxyphenoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-8-13(9-7-12)18-14-5-3-2-4-11(14)10-15-16/h2-10,16H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIZBHKIVMCESZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
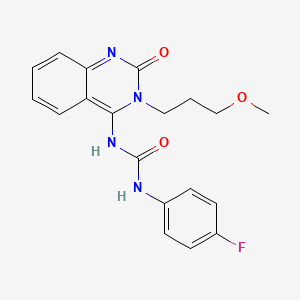
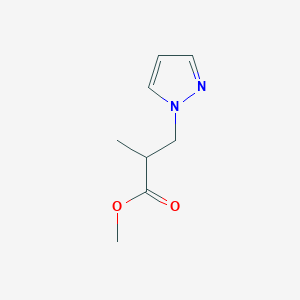
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)
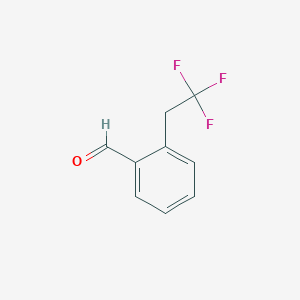
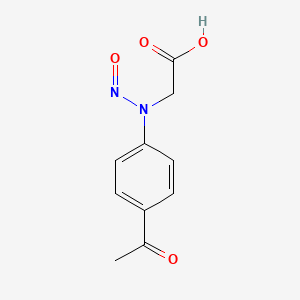
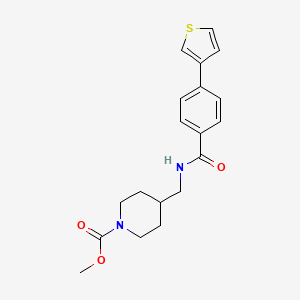
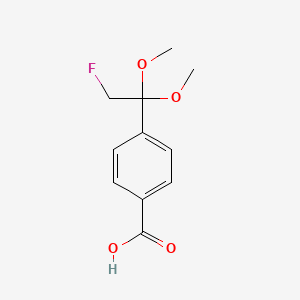
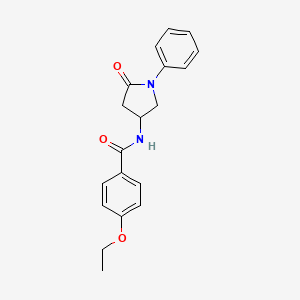

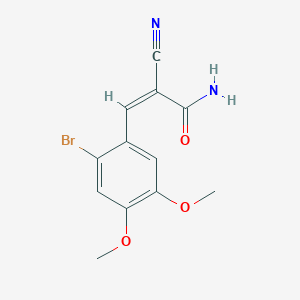
![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)
